molecular formula C16H25NO3 B1676772 Hidrocloruro de moxisilil CAS No. 964-52-3

Hidrocloruro de moxisilil

Número de catálogo: B1676772
Número CAS: 964-52-3
Peso molecular: 279.37 g/mol
Clave InChI: VRYMTAVOXVTQEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Moxisylyte hydrochloride, also known as thymoxamine, is a specific and orally active alpha-1 adrenergic antagonist. It is primarily used in the treatment of erectile dysfunction and peripheral vascular disorders such as Raynaud’s phenomenon. This compound works by blocking alpha-adrenergic receptors, leading to vasodilation and improved blood flow .

Aplicaciones Científicas De Investigación

Moxisylyte hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Moxisylyte hydrochloride, also known as thymoxamine, is a specific and orally active α1-adrenergic antagonist . The α1-adrenergic receptors are the primary targets of this compound. These receptors play a crucial role in the regulation of various physiological processes, including vascular resistance and blood pressure.

Mode of Action

Moxisylyte hydrochloride acts as a vasodilator and works by competitively blocking the α1-adrenergic receptors . This action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin, or anti-serotonin activity . By blocking these receptors, moxisylyte hydrochloride inhibits the vasoconstrictive action of catecholamines, leading to vasodilation.

Biochemical Pathways

Upon administration, moxisylyte hydrochloride is rapidly hydrolyzed by pseudocholinesterase in plasma and tissues to give the major metabolite deacetyl-thymoxamine . This first metabolite is later demethylated by the cytochrome P450 monooxygenase system to form deacetyl-demethyl-thymoxamine . Both of these major metabolites are pharmacologically active.

Pharmacokinetics

Moxisylyte hydrochloride is rapidly absorbed after oral administration . Its pharmacokinetic profile is linear in the dose range from 10 to 30 mg for the values of Cmax and AUC . After intravenous administration, the maximal plasma concentration was of 352.8 ng/ml with an AUC of 152.6 mcg h/L . In preclinical trials, the bioavailability was always presented in approximately 10% .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of moxisylyte hydrochloride involves several steps, starting with the preparation of the core phenol ether structure. The key steps include:

Industrial Production Methods

Industrial production of moxisylyte hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the esterification and quaternization steps to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Moxisylyte hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and esters.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of Moxisylyte Hydrochloride

Moxisylyte hydrochloride is unique due to its specific application in the treatment of erectile dysfunction and its rapid onset of action. Unlike other alpha-1 adrenergic antagonists, it is also used for the short-term treatment of Raynaud’s phenomenon, making it a versatile compound in vascular medicine .

Actividad Biológica

Moxisylyte hydrochloride, also known as thymoxamine, is an alpha-1 adrenergic antagonist primarily used in the treatment of erectile dysfunction and certain vascular conditions. Its biological activity encompasses various pharmacological effects, including vasodilation and modulation of smooth muscle tone, particularly in the urogenital system. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical applications, and relevant research findings.

Moxisylyte acts as a competitive antagonist at alpha-1 adrenergic receptors, which are primarily responsible for vasoconstriction. By blocking these receptors, moxisylyte induces vasodilation, leading to increased blood flow to targeted tissues. This mechanism is particularly beneficial in treating erectile dysfunction, where enhanced penile blood flow is essential for achieving and maintaining an erection .

Pharmacokinetics

  • Absorption : Moxisylyte is rapidly absorbed following oral administration. The pharmacokinetic profile remains linear within the dosage range of 10 to 30 mg.
  • Distribution : The volume of distribution in preclinical studies has been reported between 0.83 to 0.98 L/kg in beagle dogs .
  • Metabolism : It undergoes rapid hydrolysis by pseudocholinesterase to form the active metabolite deacetyl-thymoxamine, which is further metabolized by cytochrome P450 enzymes .
  • Elimination : Approximately 75% of moxisylyte and its metabolites are eliminated via the kidneys, with a half-life ranging from 1 to 2 hours .

Clinical Applications

Moxisylyte has been studied for various clinical applications:

  • Erectile Dysfunction : Clinical studies have demonstrated that intracavernous injection of moxisylyte can induce erections adequate for intercourse in most patients. It produces a concentration-dependent relaxation of norepinephrine-induced contractions in the corpus cavernosum .
  • Retinal Disorders : Research indicates potential benefits in treating diabetic retinopathy by improving retinal blood flow and reducing fluorescein leakage from retinal vessels .
  • Raynaud's Phenomenon : Moxisylyte is also indicated for managing Raynaud's phenomenon, providing symptomatic relief by promoting vasodilation .

Table 1: Summary of Clinical Studies on Moxisylyte Hydrochloride

StudyPopulationDosageOutcome
Patients with erectile dysfunctionIntracavernous injection (10-30 mg)Induced erections adequate for intercourse
Patients with simple/background retinopathyNot specifiedReduced fluorescein leakage
Patients with Raynaud's phenomenonNot specifiedImproved symptoms

Case Study Insights

  • Erectile Dysfunction : In a clinical trial involving men with erectile dysfunction, moxisylyte demonstrated significant efficacy compared to placebo, with many participants reporting satisfactory sexual performance following treatment .
  • Retinal Effects : In a study examining patients with diabetic retinopathy, moxisylyte administration resulted in improved retinal perfusion and reduced leakage from retinal vessels, suggesting its potential role in ocular vascular disorders .
  • Raynaud's Phenomenon : A cohort study indicated that patients receiving moxisylyte experienced fewer episodes of digital ischemia compared to those on standard therapy, highlighting its effectiveness in enhancing peripheral circulation .

Adverse Effects and Safety Profile

Moxisylyte is generally well-tolerated; however, potential adverse effects include hypotension, dizziness, and local reactions at the injection site. Monitoring is essential during treatment to mitigate risks associated with vasodilation .

Propiedades

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYMTAVOXVTQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023339
Record name Moxisylyte
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

371ºC at 760 mmHg
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

>47.4 ug/ml
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Moxisylyte is vasodilator that works as a specific alpha-adrenergic blocking agent. Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin or anti-serotonin activity.
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

54-32-0, 964-52-3
Record name Moxisylyte
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxisylyte [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxisylyte hydrochoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Moxisylyte
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxisylyte
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXISYLYTE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

145ºC
Record name Moxisylyte
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxisylyte hydrochloride
Reactant of Route 2
Reactant of Route 2
Moxisylyte hydrochloride
Reactant of Route 3
Moxisylyte hydrochloride
Reactant of Route 4
Reactant of Route 4
Moxisylyte hydrochloride
Reactant of Route 5
Moxisylyte hydrochloride
Reactant of Route 6
Reactant of Route 6
Moxisylyte hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Moxisylyte hydrochloride, and how does it affect urethral pressure in women with urethral instability?

A1: Moxisylyte hydrochloride acts as a selective alpha-1 adrenoceptor blocking agent [, ]. Research suggests that it can significantly reduce both urethral pressure variations and static urethral pressures in women experiencing urethral instability []. While the exact mechanism within the urethra needs further investigation, this effect is likely linked to the relaxation of smooth muscle tissue in the urethra mediated by alpha-1 adrenoceptor blockade.

Q2: Beyond its use in urological contexts, what other therapeutic applications have been investigated for Moxisylyte hydrochloride?

A2: Due to its vasodilatory properties, Moxisylyte hydrochloride has been explored for its potential in treating conditions related to vascular insufficiency. Studies have investigated its efficacy in improving retinal circulation in patients with diabetes mellitus [, ], as well as its use in addressing vertigo associated with vertebrobasilar insufficiency [].

Q3: Have any studies investigated the potential for drug resistance or cross-resistance with Moxisylyte hydrochloride?

A3: To date, there is limited information available regarding the development of drug resistance or cross-resistance specifically related to Moxisylyte hydrochloride. Further research is needed to thoroughly understand these aspects of its long-term use.

Q4: What are the key areas where further research on Moxisylyte hydrochloride is warranted?

A4: Several areas require further investigation, including:

  • Conducting randomized, placebo-controlled trials to confirm its efficacy and safety in various applications [].
  • Elucidating its detailed pharmacokinetic and pharmacodynamic profile [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.